Product packaging for 3-Amino-5-chloro-1-methylindazole(Cat. No.:CAS No. 1499100-99-0)

3-Amino-5-chloro-1-methylindazole

Cat. No.: B6322539
CAS No.: 1499100-99-0
M. Wt: 181.62 g/mol
InChI Key: KMJFOCJESJZBPG-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-1-methylindazole is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 181.0406750 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClN3 B6322539 3-Amino-5-chloro-1-methylindazole CAS No. 1499100-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-methylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJFOCJESJZBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Nitrogen Containing Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of modern organic chemistry, playing a critical role in the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.comwisdomlib.orgopenmedicinalchemistryjournal.com These organic compounds, characterized by a ring structure containing at least one nitrogen atom, are widespread in nature and essential to many biological processes. numberanalytics.comnih.gov Their importance stems from their vast structural diversity, chemical reactivity, and wide range of biological activities. numberanalytics.com

An analysis of FDA-approved drugs in the U.S. revealed that a remarkable 59% of small-molecule drugs feature a nitrogen heterocycle, highlighting their immense value in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov These structures are integral to a variety of therapeutic agents, including antibiotics, antivirals, and anticancer drugs. numberanalytics.com Beyond pharmaceuticals, nitrogen heterocycles are crucial components in agrochemicals, such as fungicides, herbicides, and insecticides, with over 70% of modern crop protection agents containing these structures. msesupplies.com They also find applications in materials science as building blocks for polymers and dyes, and as corrosion inhibitors. numberanalytics.commsesupplies.com

A Closer Look at the Indazole Nucleus: Structural Characteristics and Isomeric Forms

The indazole nucleus is a bicyclic aromatic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This ten-π-electron system exhibits a dual nature, sharing characteristics with both pyridine (B92270) and pyrrole. nih.gov A key feature of the indazole ring is the presence of two nitrogen atoms, which leads to the phenomenon of annular tautomerism. nih.gov

This tautomerism results in two primary isomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer, also known as the benzenoid form, is generally the more thermodynamically stable and predominant form in various states, including gas, solution, and solid. nih.gov The 2H-form, or quinonoid form, is typically less stable. nih.gov The ratio of these isomers formed during chemical reactions can be influenced by factors such as the reaction medium's acidity or basicity, the type of solvent used (protic or aprotic), and electronic and steric effects. nih.gov Generally, the N-1 isomers are the thermodynamically favored products, while the N-2 isomers are kinetically favored. nih.gov

Why Substituted Indazoles Are a Focus of Academic Investigation: Exploring Structural Diversity and Molecular Functionality

The academic interest in substituted indazoles is driven by their significant structural diversity and wide range of molecular functionalities. nih.gov Although indazole derivatives are rare in nature, synthetic variations of this nucleus exhibit a broad spectrum of pharmacological activities. nih.gov These activities include anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.gov

The ability to introduce various functional groups at different positions on the indazole ring allows for the fine-tuning of its chemical and biological properties. nih.gov This structural flexibility makes indazoles a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The investigation of substituted indazoles allows researchers to create extensive libraries of compounds for screening against various biological targets, accelerating the discovery of new therapeutic agents. acs.org

Situating 3 Amino 5 Chloro 1 Methylindazole in the Landscape of Advanced Indazole Chemistry

Strategies for the Construction of the Indazole Ring System

The formation of the indazole bicyclic system is a critical step that can be achieved through various modern synthetic approaches. These methods offer diverse pathways to access the core structure, often with high efficiency and control over substitution patterns.

Transition-metal catalysis has emerged as a powerful tool for constructing indazole rings through C-H activation and annulation sequences. nih.gov These methods provide efficient, one-step access to functionalized indazoles from readily available starting materials. mdpi.com

Rhodium(III) catalysts are frequently used for this purpose. For instance, a one-step synthesis of N-aryl-2H-indazoles can be accomplished via the Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. acs.org In this formal [4+1] annulation, the azo group acts as a directing group to facilitate ortho C-H activation, followed by addition to the aldehyde, cyclization, and aromatization to yield the 2H-indazole product. acs.org Similarly, cobalt(III)-catalyzed systems have been developed for the synthesis of N-aryl-2H-indazoles, demonstrating the utility of less expensive metals for these transformations. nih.gov These reactions often exhibit broad functional group tolerance and can be performed on a significant scale. nih.gov

Palladium-catalyzed reactions also play a role. A Pd-catalyzed C-H amination reaction of amidrazones, which can be synthesized from amides and hydrazines, provides a route to 3-aminoindazoles. mdpi.com

Catalyst SystemSubstratesProduct TypeReference
[CpRhCl₂]₂ / AgSbF₆Azobenzenes + AldehydesN-Aryl-2H-indazoles acs.orgacs.org
Cationic Co(III) ComplexAzobenzenes + AldehydesN-Aryl-2H-indazoles nih.gov
Pd(OAc)₂Amidrazones (from amides + hydrazines)3-Aminoindazoles mdpi.com
[CpRhCl₂]₂ / Cu(OAc)₂Imidates + Nitrosobenzenes1H-Indazoles mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions for Indazole Synthesis.

C-H activation is a cornerstone of modern synthetic strategy, enabling the direct functionalization of C-H bonds to form C-N and N-N bonds essential for the indazole core. nih.gov This approach is highly atom-economical and avoids the need for pre-functionalized substrates.

Rhodium(III) and Cobalt(III) are particularly effective in mediating these transformations. The synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes proceeds via a C-H activation/cyclization cascade where the azo moiety directs the metal to activate an ortho C-H bond of the aromatic ring. acs.orgnih.gov A subsequent cyclative capture of the aldehyde-addition intermediate leads to the indazole heterocycle. acs.org This strategy has been successfully applied to a wide range of aryl, heteroaryl, and aliphatic aldehydes. nih.gov

Another strategy involves the Rh(III)-catalyzed reaction of arylhydrazines and alkenes, which proceeds through C-H bond cleavage to yield 2,3-dihydro-1H-indazoles with excellent regioselectivity. mdpi.com The directing group, often an integral part of the substrate like an azo or oxime group, is crucial for controlling the site of C-H activation and ensuring the desired cyclization pathway. nih.gov

Electrochemical synthesis offers a green and efficient alternative to conventional methods, often operating under mild conditions without the need for chemical oxidants or catalysts. nih.govrsc.org An electrochemical approach for the C3-amination of 2H-indazoles has been reported, demonstrating the power of electrochemistry to achieve specific functionalization. chim.it Furthermore, an iodide-catalyzed electro-oxidative N-centered rearrangement of 3-aminoindazoles has been developed to produce 1,2,3-benzotriazines, showcasing the potential for electrosynthesis to activate and rearrange heterocyclic systems. researchgate.net While direct electrochemical synthesis of the this compound core from acyclic precursors is less documented, the principles are well-established for constructing other nitrogen heterocycles, suggesting a viable area for future development. nih.gov

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes are highly desirable. A practical, one-pot synthesis of free 3-aminoindazoles has been developed from the reaction of nitriles with hydrazines, mediated by a base. rsc.org This method successfully overcomes challenges associated with the basicity of aromatic hydrazine (B178648) substrates, allowing for the synthesis of a wide range of N-aryl substituted 3-aminoindazoles in moderate to excellent yields under mild conditions. rsc.org

Additionally, radical-based, metal-free methods have been explored. The C3 amination of 2H-indazoles can be achieved using potassium persulfate to generate a radical process, coupling the indazole with partners like pyrazoles. chim.it Such transition-metal-free protocols, which often involve aza-Michael additions and intramolecular annulations, are valued for their operational simplicity and broad substrate scope. mdpi.com

Regioselective Synthesis and Precise Functional Group Introduction

Once the indazole scaffold is formed, the precise installation of functional groups at specific positions is paramount for tuning the molecule's properties. Regioselective functionalization ensures that substituents are placed at the desired carbon or nitrogen atom of the heterocyclic ring. adelaide.edu.au

The introduction of an amino group at the C3 position is critical for synthesizing the target compound and its analogues. 3-Aminoindazoles are key synthetic intermediates, and direct, regioselective amination methods are of high value. nih.gov

A copper-catalyzed C3 amination of 2H-indazoles has been developed as an effective method for this transformation. nih.govacs.org This reaction proceeds under mild conditions and allows for the coupling of 2H-indazoles with other indazoles or indazol-3(2H)-ones to produce indazole-containing indazol-3(2H)-one derivatives in moderate to excellent yields. nih.govfigshare.com Mechanistic studies suggest that this amination likely proceeds through a radical pathway. figshare.com This type of directed C-H functionalization is a powerful strategy for late-stage modification of the indazole core, allowing for the direct installation of the crucial amino functionality at the C3 position.

Indazole SubstrateAminating PartnerCatalyst/ConditionsProductReference
2H-Indazoles2H-IndazolesCopper catalyst / Mild conditionsIndazole-containing indazol-3(2H)-ones nih.govacs.org
2H-IndazolesIndazol-3(2H)-onesCopper catalyst / Mild conditionsIndazole-containing indazol-3(2H)-ones nih.govacs.org
2H-IndazolesPyrazolesPotassium persulfate (metal-free)C3-aminated indazoles chim.it

Table 2: Examples of Directed C3-Amination Strategies for Indazoles.

Selective Halogenation Techniques for the C5 Position

The introduction of a halogen atom, such as chlorine, at the C5 position of the indazole ring is a critical step in the synthesis of compounds like this compound. Direct C-H halogenation of the indazole core often leads to a mixture of products due to the comparable reactivity of several positions on the benzene (B151609) ring. Therefore, regioselective methods are highly sought after.

Recent advancements have focused on metal-free halogenation conditions, which are advantageous for their reduced environmental impact and cost-effectiveness. rsc.org For instance, the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), has been shown to be effective for the halogenation of 2H-indazoles. rsc.org By carefully controlling reaction conditions like the solvent and temperature, it is possible to achieve selective mono- or poly-halogenation. rsc.org For example, reacting a 2-substituted indazole with NCS in ethanol (B145695) at 50°C can lead to mono-chlorination, while using water at 95°C can result in di-halogenation. rsc.org

Another approach involves the use of tetra-n-butylammonium halides (TBAX) in the presence of an oxidizing agent like Oxone. researchgate.net This method has been successfully applied to the halogenation of various heterocycles, including indazoles, in environmentally friendly solvents like ethanol, often with the aid of microwave irradiation to accelerate the reaction. researchgate.net These techniques provide valuable tools for the targeted synthesis of C5-halogenated indazoles, which are key precursors for further functionalization.

The challenge of selective halogenation is not unique to indazoles and is a significant area of research for other heterocyclic systems like pyridines, where the inherent electronic properties of the ring make electrophilic substitution difficult. digitellinc.com Mechanistic studies, often supported by quantum chemical calculations, are crucial for understanding and predicting the regioselectivity of these reactions. digitellinc.com

N-Alkylation Approaches for the N1-Methyl Group

The regioselective introduction of an alkyl group, such as a methyl group, at the N1 position of the indazole ring is a common challenge in the synthesis of N-substituted indazoles. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, with the ratio being highly dependent on the substrate's electronic properties, the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.govnih.govbeilstein-journals.org

Traditional methods involving the reaction of an indazole with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) frequently result in poor selectivity. nih.gov To overcome this, several strategies have been developed.

One successful approach involves thermodynamic control. nih.govrsc.orgrsc.org It has been demonstrated that in some cases, the N2-alkylated product can isomerize to the more thermodynamically stable N1-isomer under certain conditions. beilstein-journals.org A recently developed method for the selective N1-alkylation of indazoles utilizes a procedure that is believed to be under thermodynamic control, leading to high selectivity for the N1-isomer with no detectable N2-alkylation. nih.govrsc.org This method is practical, scalable, and has a broad substrate scope. nih.gov

Another strategy to achieve N1-selectivity involves the use of specific reagents and conditions that favor the formation of the N1-alkylated product through kinetic control. For instance, the use of cesium carbonate as a base in dioxane has been shown to provide high yields of N1-alkylated products from methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov The choice of the alkylating agent is also crucial; for example, using alkyl tosylates can favor N1-alkylation. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanistic details that govern the regioselectivity of these alkylation reactions. nih.gov These studies suggest that factors like chelation of the cation by the indazole substrate can play a significant role in directing the alkylation to the N1 position. nih.govbeilstein-journals.org

The Mitsunobu reaction offers an alternative route for N-alkylation, although it can sometimes favor the N2-isomer, as observed in the case of methyl indazole-3-carboxylate with n-pentanol. beilstein-journals.org The regioselectivity of N-alkylation can also be influenced by the substituent at the C3 position of the indazole ring. Electron-withdrawing groups at this position can influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome of the alkylation. beilstein-journals.org

Control of Tautomeric Forms (1H- and 2H-Indazoles) in Synthesis

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.orgnih.govnih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. beilstein-journals.orgnih.govnih.govresearchgate.net However, the less stable 2H-tautomer can also be present and can participate in reactions, leading to mixtures of products. The ability to control the tautomeric equilibrium is crucial for achieving selectivity in the synthesis of indazole derivatives.

The tautomeric preference can be influenced by several factors, including the solvent, temperature, and the presence of substituents on the indazole ring. nih.govfigshare.com For example, in some cases, the 2H-tautomer can be stabilized by intramolecular hydrogen bonds. figshare.com

In the context of synthesis, controlling tautomerism is directly linked to the regioselectivity of reactions such as N-alkylation. Since the deprotonation of either tautomer can lead to the same ambidentate indazolide anion, the subsequent reaction with an electrophile can occur at either the N1 or N2 position. The observed product ratio is a result of the interplay between the relative stabilities of the starting tautomers, the activation barriers for the reaction at each nitrogen atom, and the relative stabilities of the N1- and N2-substituted products. nih.gov

Synthetic strategies are often designed to favor the formation of one tautomer over the other or to proceed through a pathway that is selective for one of the nitrogen atoms, irrespective of the initial tautomeric composition. For instance, as discussed in the N-alkylation section, reaction conditions can be tuned to achieve either kinetic or thermodynamic control, thereby favoring the formation of the desired N1- or N2-substituted indazole. nih.govnih.gov The synthesis of 3-amino-2H-indazoles can be achieved through specific cyclization strategies, such as the organophosphorus-mediated reductive cyclization of substituted benzamidines. nih.gov

Modern Catalytic Systems in Indazole Synthesis

Modern organic synthesis has increasingly relied on the development of novel catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of the indazole scaffold is no exception, with significant progress being made through the application of various catalytic methods.

Single-Atom Platinum Catalysis for Indazole Scaffolds

While the direct application of single-atom platinum catalysis specifically for the construction of the indazole scaffold is not yet widely reported in the reviewed literature, the field of single-atom catalysis (SAC) holds significant promise for heterocyclic synthesis. SACs feature isolated metal atoms dispersed on a support, which can lead to unique catalytic properties, high atom efficiency, and novel reaction pathways compared to traditional nanoparticle catalysts. nih.govyoutube.comescholarship.orgpsu.edu

The potential of single-atom platinum catalysts has been demonstrated in various electrochemical reactions, where they exhibit high mass activity and unique selectivity. nih.gov For instance, single-atom platinum supported on titanium nitride has shown a preference for the two-electron pathway in the oxygen reduction reaction. nih.gov In the context of organic synthesis, the ability to tune the coordination environment and oxidation state of single platinum atoms on a support offers a powerful tool for controlling catalytic performance. nih.gov

Given the success of platinum catalysts in various organic transformations, it is conceivable that single-atom platinum catalysts could be designed for key bond-forming reactions in indazole synthesis, such as C-H activation/functionalization or cyclization steps. The development of stable and scalable methods for preparing single-atom catalysts is an active area of research, which will be crucial for their future application in the synthesis of complex molecules like this compound. youtube.comnih.gov

Copper and Cobalt-Mediated Cyclizations in Indazole Synthesis

Copper and cobalt catalysts have emerged as powerful tools for the synthesis of indazoles through various cyclization strategies. These metals are more abundant and less expensive than precious metals like palladium and rhodium, making them attractive for sustainable chemical synthesis.

Copper-Mediated Cyclizations:

Copper-catalyzed reactions have been successfully employed for the intramolecular N-arylation of ortho-chlorinated arylhydrazones to form 1H-indazoles. beilstein-journals.org This approach provides a valuable route to N-phenyl and N-thiazolyl-1H-indazoles, starting from readily available and less expensive ortho-chloroaryl aldehydes and ketones compared to their brominated counterparts. beilstein-journals.org The reaction typically involves the use of a copper(I) salt, such as CuI, in the presence of a base and a ligand like 1,10-phenanthroline. beilstein-journals.org

Copper(II) acetate (B1210297) has also been used to mediate the formation of the N-N bond in the synthesis of 1H-indazoles from ketimine intermediates, using oxygen as the oxidant. nih.gov This method is efficient and provides good to excellent yields of the desired indazole products. nih.gov Furthermore, copper catalysis has been utilized in the cyclization of 2-alkynylazobenzenes to afford 3-alkenyl-2H-indazoles. researchgate.net

Cobalt-Mediated Cyclizations:

Cobalt-catalyzed C-H bond functionalization followed by cyclization represents a modern and efficient strategy for the synthesis of N-aryl-2H-indazoles. acs.orgnih.govacs.org This approach utilizes an air-stable cationic cobalt(III) catalyst to mediate the addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by in-situ cyclization and aromatization. acs.orgnih.govacs.org This convergent, one-step synthesis is operationally simple and can be performed on the benchtop. acs.org The use of an azo directing group is key to this transformation. nih.govacs.org This methodology has been shown to be applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, providing access to highly substituted N-aryl-2H-indazoles. acs.orgnih.gov

The following table summarizes some of the key findings in copper and cobalt-mediated indazole synthesis:

Catalyst SystemStarting MaterialsProduct TypeKey Features
CuI / KOH / 1,10-phenanthrolineo-chlorinated arylhydrazonesN-phenyl/N-thiazolyl-1H-indazolesUtilizes less expensive starting materials. beilstein-journals.org
Cu(OAc)₂ / O₂Ketimines from o-aminobenzonitriles1H-indazolesEfficient N-N bond formation. nih.gov
Cationic Co(III) catalystAzobenzenes and aldehydesN-aryl-2H-indazolesConvergent, one-step C-H functionalization/cyclization. acs.orgnih.govacs.org

Application of Heteropoly Acids as Catalysts

Heteropoly acids (HPAs) are a class of solid acid catalysts that have gained significant attention in organic synthesis due to their strong Brønsted acidity, which can approach the superacid region, as well as their redox properties. tandfonline.comresearchgate.netresearchgate.netmdpi.com They are environmentally friendly, often reusable, and can be used in substoichiometric amounts. tandfonline.comresearchgate.nettandfonline.com

HPAs, such as those with a Keggin structure like H₃PMo₁₂O₄₀ and H₃PW₁₂O₄₀, have been effectively used to catalyze the synthesis of substituted indazoles. tandfonline.comresearchgate.nettandfonline.com A notable application is the condensation reaction between substituted 2-hydroxy benzaldehydes or acetophenones and hydrazine hydrate (B1144303) or phenyl hydrazine. tandfonline.comresearchgate.nettandfonline.com This methodology has been shown to be highly efficient, with yields of up to 92-95% when using H₃PW₁₂O₄₀ as the catalyst. researchgate.nettandfonline.com The reaction can be performed under conventional heating or, more efficiently, using ultrasound sonication, which can improve reaction times and yields. tandfonline.com

The use of HPAs in indazole synthesis offers several advantages, including simple work-up procedures, the potential for catalyst recycling, and the use of green solvents like glycerol. tandfonline.comtandfonline.com The acidic and oxidizing properties of HPAs make them versatile catalysts for various heterocyclic syntheses. tandfonline.com

The table below provides an overview of the application of heteropoly acids in indazole synthesis:

Heteropoly AcidReactantsReaction TypeKey Advantages
H₃PMo₁₂O₄₀2-hydroxy benzaldehydes/acetophenones and hydrazinesCondensation/CyclizationEfficient, clean methodology. tandfonline.comtandfonline.com
H₃PW₁₂O₄₀2-hydroxy benzaldehydes/acetophenones and hydrazinesCondensation/CyclizationHigh yields (up to 95%), reusable catalyst, can be used with ultrasound. researchgate.nettandfonline.com
H₄O₄₀SiW₁₂·aqPhenylhydrazine derivatives and carbonyl compoundsFriedel-Crafts type reactionEnvironmentally friendly, high catalytic activity. researchgate.net

One-Pot and Multicomponent Reactions for Efficient Indazole Scaffold Assembly

The synthesis of functionalized indazole scaffolds, such as this compound, has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs). These strategies enhance operational efficiency, reduce waste, and allow for the rapid generation of molecular diversity by combining multiple reaction steps into a single procedure without isolating intermediates.

One-pot syntheses have proven particularly effective for constructing the core 3-aminoindazole structure. A practical and efficient method involves the base-mediated reaction of nitriles with hydrazines. rsc.org This approach successfully overcomes challenges associated with the basicity of aromatic hydrazines, enabling the synthesis of a wide array of N-aryl substituted 3-aminoindazoles in moderate to excellent yields under mild, one-pot conditions. rsc.org Another strategy is a two-step, one-pot procedure starting from 2-bromobenzonitriles, which undergo a palladium-catalyzed arylation with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. acs.org More recently, a microwave-assisted cascade reaction for synthesizing N-1 substituted 3-aminoindazoles has been developed, offering a hydrazine-free route with short reaction times and high yields. acs.org

Multicomponent reactions further expand the synthetic toolkit for creating complex indazole-based heterocycles. For instance, 3-aminoindazoles can serve as versatile building blocks in MCRs. A three-component cascade reaction of 3-aminoindazoles, aryl aldehydes, and aromatic ketones, catalyzed by KOH in DMF, produces a diverse range of pyrimido-fused indazoles in good to excellent yields. rsc.org Similarly, a copper/PTSA catalyzed A³ coupling reaction involving 3-aminoindazoles, aromatic aldehydes, and alkynes demonstrates the utility of MCRs in generating functionally rich molecules. rsc.org

The assembly of the indazole ring itself can be achieved through efficient one-pot procedures. One such method involves the reaction of 1,1-dialkylhydrazones with arynes, generated in situ from o-(trimethylsilyl)aryl triflates. nih.gov This process, which can be performed as a one-pot NCS-chlorination/aryne annulation, provides a direct route to 1-alkyl-1H-indazoles in high yields. nih.gov For chloro-substituted indazoles, a copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones offers a convenient protocol, utilizing more readily available and less expensive starting materials than their bromo- or fluoro-substituted counterparts. beilstein-journals.orgnih.gov While the yields may be moderate, this method is significant for its accessibility. beilstein-journals.org

The following tables summarize key findings from research into one-pot and multicomponent reactions for indazole scaffold assembly.

Table 1: Examples of One-Pot Syntheses for 3-Aminoindazole Analogues

Starting Materials Key Reagents/Catalysts Product Type Yield Reference
Nitriles and Hydrazines Base-mediated N-Aryl substituted 3-aminoindazoles Moderate to Excellent rsc.org
2-Bromobenzonitriles and Benzophenone hydrazone Palladium catalyst, p-toluenesulfonic acid Substituted 3-aminoindazoles Not specified acs.org

Table 2: Examples of Multicomponent Reactions for Indazole-Fused Systems

Components Key Reagents/Catalysts Product Type Yield Reference
3-Aminoindazoles, Aryl aldehydes, Aromatic ketones KOH/DMF Pyrimido[1,2-b]indazoles Good to Excellent rsc.org

Table 3: One-Pot Syntheses for the General Indazole Scaffold

Starting Materials Key Reagents/Catalysts Product Type Yield Reference
1,1-Dialkylhydrazones and o-(trimethylsilyl)aryl triflates NCS, Fluoride source 1-Alkyl-1H-indazoles High (e.g., 78%) nih.gov
o-Chlorinated arylhydrazones CuI, KOH, 1,10-phenanthroline N-Phenyl-1H-indazoles 10-70% beilstein-journals.orgresearchgate.net

These advanced synthetic methodologies highlight the power of one-pot and multicomponent reactions to efficiently assemble the indazole scaffold and its derivatives. By minimizing intermediate handling and purification steps, these approaches offer more sustainable and atom-economical routes to libraries of complex, biologically relevant molecules.

Reactivity Profiles and Transformational Pathways of the C3-Amino Group

The C3-amino group in 3-aminoindazoles is a key site for chemical transformations, behaving as a typical aromatic amine. Its reactivity allows for a variety of derivatization reactions, including acylation, sulfonylation, and diazotization, leading to the formation of amides, sulfonamides, and diazonium salts, respectively. These transformations are fundamental in modifying the compound's properties and for further synthetic elaborations.

For instance, the acylation of the amino group can be readily achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. This reaction is crucial for the synthesis of various amide derivatives. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides.

Another significant transformation of the C3-amino group is diazotization. researchgate.netresearchgate.net Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the amino group into a diazonium salt. researchgate.netresearchgate.net These diazonium intermediates are highly versatile and can undergo a range of subsequent reactions. For example, they can be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the C3 position, or they can be used in coupling reactions to form azo compounds. researchgate.net The "interrupted" diazotization of related 3-aminoindoles has been shown to yield stable diazonium species, highlighting the potential for controlled functionalization at this position. researchgate.net

The nucleophilicity of the amino group also allows for its participation in condensation reactions with carbonyl compounds, forming imines or related structures, further expanding the synthetic utility of the parent compound. The reactivity of the amino group in similar heterocyclic systems, such as 3-amino-5-methylisoxazole, has been extensively studied, providing a basis for predicting its behavior in the indazole series. researchgate.netresearchgate.netgoogle.comsigmaaldrich.comchemicalbook.comtcichemicals.com

Table 1: Representative Transformations of the C3-Amino Group in Amino-Heterocycles

Reagent(s)Product TypeGeneral Reaction
Acyl chloride/Anhydride, BaseAmideR-NH₂ + R'-COCl → R-NH-CO-R'
Sulfonyl chloride, BaseSulfonamideR-NH₂ + R'-SO₂Cl → R-NH-SO₂-R'
NaNO₂, HCl (aq)Diazonium SaltR-NH₂ + HNO₂ → R-N₂⁺Cl⁻
Diazonium Salt, CuX (X=Cl, Br, CN)3-Halo/Cyano-indazoleR-N₂⁺Cl⁻ + CuX → R-X + N₂
Carbonyl compound (Aldehyde/Ketone)Imine (Schiff base)R-NH₂ + R'R''C=O → R-N=CR'R''

Note: This table presents generalized reactions for an amino group on a heterocyclic core, based on established chemical principles.

Chemical Transformations Involving the C5-Chloro Substituent

The chlorine atom at the C5 position of the indazole ring is a versatile handle for introducing further molecular diversity, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The C5-chloro substituent can be displaced by strong nucleophiles, a common reaction pathway for halo-substituted aromatic and heteroaromatic systems. mdpi.com The reactivity of the C5 position towards nucleophilic aromatic substitution (SNAr) is influenced by the electronic nature of the indazole ring. The presence of the pyrazole (B372694) portion of the bicyclic system can activate the ring towards such substitutions. Typical nucleophiles that can displace the chloro group include alkoxides, thiolates, and amines, leading to the corresponding ether, thioether, and amino derivatives. The reaction conditions for these substitutions often require elevated temperatures and the use of a base. The feasibility of such reactions on similar chloro-substituted heterocycles has been demonstrated. mdpi.com

The C5-chloro group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the C5-chloroindazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgresearchgate.net This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C5 position, significantly increasing the structural complexity of the molecule. The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and tolerating various functional groups. nih.govresearchgate.netresearchgate.net

The Heck reaction provides a method for the arylation or vinylation of alkenes, where the C5-chloroindazole acts as the aryl halide component. wikipedia.org The reaction involves the palladium-catalyzed coupling of the indazole with an alkene, leading to the formation of a new carbon-carbon bond and a substituted alkene product. wikipedia.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions and ligands.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at a Halogenated Heterocyclic Core

Reaction NameCoupling PartnerCatalyst/Base System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / Na₂CO₃5-Aryl-indazole
HeckH₂C=CHRPd(OAc)₂ / PPh₃ / Et₃N5-Vinyl-indazole
Buchwald-HartwigR₂NHPd₂(dba)₃ / BINAP / NaOtBu5-Amino-indazole derivative
SonogashiraRC≡CHPdCl₂(PPh₃)₂ / CuI / Et₃N5-Alkynyl-indazole

Note: This table illustrates common cross-coupling reactions applicable to a chloro-substituted heterocyclic core, with representative reagents.

Derivatization Strategies at the N1-Methyl Position

The N1-position of the indazole ring in the target molecule is already substituted with a methyl group. While this precludes direct N-alkylation at this site, derivatization can still be achieved through reactions involving the methyl group itself or its removal.

One potential, albeit challenging, transformation is N-demethylation . This would yield the corresponding N1-unsubstituted indazole, which could then be subjected to a wide range of N-alkylation or N-arylation reactions to introduce different substituents. Various reagents and conditions are known for the demethylation of N-methylated heterocycles, though the specific application to this indazole would require experimental validation.

Alternatively, functionalization of the methyl group itself could be explored. For example, radical-mediated halogenation could potentially introduce a halogen atom onto the methyl group, creating a reactive site for subsequent nucleophilic substitution to introduce various functionalities.

Functionalization of the Indazole Core under Specific Reaction Conditions

Beyond the transformations of the existing substituents, the indazole core itself can be functionalized through reactions such as C-H activation. nih.govnih.gov This modern synthetic strategy allows for the direct introduction of new functional groups onto the aromatic ring system, often with high regioselectivity. nih.govnih.gov

For this compound, the potential sites for C-H functionalization are the C4, C6, and C7 positions of the benzene ring, and potentially the C3 position if the amino group is appropriately protected or transformed. The regioselectivity of such reactions is typically directed by the electronic and steric properties of the existing substituents and can often be controlled by the choice of catalyst and directing group. Transition metal-catalyzed C-H activation, using metals such as palladium, rhodium, or ruthenium, has been extensively developed for the functionalization of a wide range of heterocyclic compounds, including indazoles. nih.govnih.govmdpi.com These reactions can be used to introduce aryl, alkyl, or other functional groups directly onto the indazole skeleton.

Advanced Post-Synthetic Modification Strategies for Indazole Derivatives

For complex indazole derivatives that may already incorporate the this compound scaffold, late-stage functionalization offers a powerful approach for creating analogues without the need for de novo synthesis. rsc.orgresearchgate.net These strategies are particularly valuable in medicinal chemistry for the rapid generation of structure-activity relationships.

Late-stage functionalization often employs robust and selective reactions that are tolerant of a wide range of functional groups present in a complex molecule. C-H activation methodologies are particularly well-suited for this purpose. By carefully selecting the reaction conditions, it is possible to selectively functionalize a specific C-H bond in a complex indazole derivative, allowing for the introduction of new substituents in the final steps of a synthetic sequence. This approach provides an efficient means to explore the chemical space around a lead compound and to optimize its biological properties. researchgate.net

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of many-body systems. It is employed to determine optimized geometries, electronic distributions, and chemical reactivity parameters. For this compound, DFT calculations can elucidate its fundamental chemical nature.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key players in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov

While specific DFT calculation results for this compound are not publicly available, studies on similar heterocyclic compounds provide insight into the expected findings. For instance, DFT calculations on pyrazole-thiophene derivatives have been used to analyze their reactivity based on FMO energies. researchgate.net For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich amino group and the indazole ring, while the LUMO would likely be distributed across the heterocyclic ring system.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Related Compound (Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate)

ParameterEnergy (eV)
EHOMO-7.06
ELUMO-2.54
Energy Gap (ΔE)4.52
Data is illustrative and based on a structurally related compound to demonstrate the concept. materialsciencejournal.org

The Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the total electrostatic potential on the electron density surface, indicating regions susceptible to electrophilic and nucleophilic attack. nih.gov

The MESP map is color-coded to represent different potential values:

Red regions indicate negative electrostatic potential, rich in electron density. These areas are prone to electrophilic attack. nih.govresearchgate.net

Blue regions represent positive electrostatic potential, which is electron-poor. These sites are susceptible to nucleophilic attack. nih.govresearchgate.net

Green regions show areas of neutral or zero potential. nih.gov

For this compound, an MESP analysis would likely show negative potential (red) around the nitrogen atoms of the indazole ring and the amino group due to the lone pairs of electrons, making them sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, identifying them as potential sites for nucleophilic interaction. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

Nucleophilicity Index (Nu): Quantifies the electron-donating capability of a molecule.

These parameters are calculated using the energies of the HOMO and LUMO. While specific values for this compound are not available, the table below presents illustrative data for a class of related compounds to demonstrate their application.

Table 2: Illustrative Global Reactivity Descriptors (Calculated in eV)

DescriptorFormulaIllustrative Value
Electronegativity (χ)-(EHOMO + ELUMO)/24.80
Chemical Hardness (η)(ELUMO - EHOMO)/22.26
Chemical Softness (S)1 / η0.22
Electrophilicity Index (ω)χ² / (2η)5.09
Values are illustrative, based on concepts from related heterocyclic systems, and demonstrate the application of these descriptors. materialsciencejournal.org

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the pyrazole ring. The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical and biological properties.

Quantum chemical calculations, such as DFT, are used to determine the energies of different tautomers to predict the most stable form. researchgate.net For the parent indazole molecule, ab initio calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6-4.1 kcal/mol. rsc.org The substitution pattern on the indazole ring, such as the presence of the methyl group at the N1 position in this compound, locks the molecule into a specific tautomeric form. However, understanding the relative stabilities of potential isomers is critical in synthetic design and reaction mechanism studies. For instance, in related dinitrobenzotriazoles, calculations revealed that the 1H tautomer is the most energetically favorable form, which dictates the pathway of its thermal decomposition. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be used to:

Analyze Conformational Preferences: Explore the different spatial arrangements (conformations) of the molecule and their relative stabilities. This is particularly relevant for understanding the orientation of the amino group relative to the indazole ring.

Study Intermolecular Interactions: Simulate how the molecule interacts with other molecules, such as water or the active site of an enzyme. This can reveal key hydrogen bonds and hydrophobic interactions that are essential for its biological activity. nih.govresearchgate.net

Studies on complex biological systems, like the 14-3-3σ protein, have used MD simulations to reveal significant conformational changes between bound and unbound states, highlighting the power of this technique to understand molecular function. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. chalcogen.ro

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. mdpi.comnih.gov These models correlate biological activity with calculated 3D fields (e.g., steric, electrostatic, hydrophobic).

For a series of indazole derivatives including this compound, a QSAR or 3D-QSAR study could:

Identify the key structural features (descriptors) that are important for a specific biological activity. nih.gov

Guide the design of new, more potent analogues by indicating where to make structural modifications. For example, a CoMFA model might suggest that increasing steric bulk in one region or enhancing negative electrostatic potential in another could improve activity. mdpi.com

QSAR studies have been successfully applied to related heterocyclic systems like benzimidazoles to design novel derivatives with enhanced anti-mycobacterial or anti-enterovirus activity. biointerfaceresearch.comnih.gov

Predictive Modeling of Molecular Interactions and Binding Affinities

Predictive modeling plays a crucial role in understanding how a molecule like this compound might interact with biological targets. These computational techniques are instrumental in drug discovery and development for estimating the binding affinity of a ligand to a receptor.

Molecular docking is a primary tool used for this purpose. This method predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses to estimate the strength of the interaction, often expressed as a binding energy. For instance, in studies of other indazole scaffolds as tyrosine kinase inhibitors, molecular docking has been used to predict binding affinities and interaction modes with the VEGFR-2 enzyme. biotech-asia.org

The binding affinity can be further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These methods calculate the free energy of binding by considering various energetic contributions, including electrostatic and van der Waals interactions, as well as the desolvation penalties upon binding. Such approaches have been applied to various heterocyclic compounds to obtain more accurate predictions of binding affinities. ljmu.ac.ukmdpi.com

To illustrate the type of data generated from these predictive models, the following table shows hypothetical binding affinities for this compound with a generic protein kinase, based on typical values seen for similar inhibitors.

Computational MethodPredicted Binding Affinity (kcal/mol)
Molecular Docking (Glide)-8.5
MM/GBSA-55.2
MM/PBSA-48.7

This is a hypothetical table to illustrate the data format.

Identification of Key Structural Attributes Influencing Molecular Recognition

Computational methods are pivotal in identifying the specific structural features of a molecule that are critical for its recognition by a biological target. This involves analyzing the non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket.

For this compound, key structural attributes would likely include:

The amino group at the 3-position: This group can act as a hydrogen bond donor, forming crucial interactions with acceptor groups (e.g., carbonyl oxygens of the protein backbone) in a binding site.

The indazole ring system: The aromatic nature of the bicyclic ring can lead to π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The chloro group at the 5-position: This halogen atom can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition. It can also contribute to hydrophobic interactions.

The methyl group at the 1-position: This group can engage in hydrophobic interactions within the binding pocket.

Pharmacophore modeling is a computational technique that can be used to generate a 3D representation of the essential steric and electronic features required for optimal molecular interactions. For related heterocyclic inhibitors, pharmacophore models have successfully identified the spatial arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings necessary for high-affinity binding. mdpi.com

The following table details the potential interactions of this compound's key structural features, as would be identified through molecular modeling.

Structural FeaturePotential Interaction TypeInteracting Amino Acid Residues (Examples)
3-Amino groupHydrogen bond donorAsp, Glu, Gln, Asn
Indazole ringπ-π stacking, hydrophobicPhe, Tyr, Trp
5-Chloro groupHalogen bonding, hydrophobicLeu, Val, Ile
1-Methyl groupHydrophobicAla, Val, Leu

This is a hypothetical table to illustrate the data format.

Computational Support for Elucidating Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For a molecule like this compound, these methods can be used to study its synthesis and potential metabolic transformations.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate reaction pathways. By calculating the energies of reactants, products, and transition states, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing insights into the feasibility and kinetics of a particular reaction. For instance, computational studies on the synthesis of indazole derivatives have used DFT to explore the mechanisms of cyclization reactions. nih.govresearchgate.net

These calculations can help in understanding the role of catalysts, the effect of substituents on reactivity, and the regioselectivity of reactions. For example, in the synthesis of substituted indazoles, computational analysis can rationalize why a particular isomer is formed preferentially. dicp.ac.cn

A hypothetical reaction coordinate diagram for a key synthetic step of this compound, as could be generated from DFT calculations, is presented below.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.8
4Transition State 2+10.5
5Products-20.1

This is a hypothetical table to illustrate the data format.

Gauge-Including Atomic Orbital (GIAO) Calculations for Spectroscopic Correlation

Gauge-Including Atomic Orbital (GIAO) calculations are a cornerstone of modern computational chemistry for the prediction of Nuclear Magnetic Resonance (NMR) parameters. This method is particularly valuable for the structural elucidation of novel or complex organic molecules.

The GIAO method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in a molecule. These shielding tensors can then be converted into chemical shifts (δ) that can be directly compared with experimental NMR data. This comparison is a powerful tool for verifying proposed chemical structures and for assigning specific resonances in an NMR spectrum to the correct atoms in the molecule.

For this compound, GIAO calculations would be performed on a computationally optimized geometry of the molecule. The calculated ¹H and ¹³C chemical shifts would then be correlated with the experimental spectrum. A good agreement between the calculated and experimental values provides strong evidence for the correctness of the assigned structure. Statistical analyses, such as the calculation of the mean absolute error (MAE) and the correlation coefficient (R²), are often used to quantify the level of agreement. nih.govresearchgate.net

The following table presents a hypothetical comparison of experimental and GIAO-calculated ¹³C NMR chemical shifts for this compound.

Carbon AtomExperimental δ (ppm)GIAO Calculated δ (ppm)Difference (ppm)
C3145.2144.80.4
C3a118.9119.5-0.6
C4122.1121.70.4
C5125.6126.0-0.4
C6110.3110.10.2
C7130.8131.2-0.4
C7a140.5140.00.5
N-CH₃35.435.9-0.5

This is a hypothetical table to illustrate the data format.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of indazole derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure.

A significant challenge in the synthesis of N-substituted indazoles is the frequent formation of both N-1 and N-2 isomers. Distinguishing between these isomers is critical, and NMR spectroscopy is the most reliable method for this assignment. nih.govulisboa.pt The chemical shifts of the protons and carbons in the indazole ring system are highly sensitive to the position of the substituent.

Studies on various N-substituted indazoles have established clear diagnostic criteria for differentiating between the N-1 and N-2 isomers based on their ¹H and ¹³C NMR spectra. nih.govdoaj.org For instance, in N-1 isomers, the H-7 proton is typically found at a higher field (more shielded) compared to the H-7 proton in the corresponding N-2 isomer. Conversely, the H-3 proton in N-2 isomers is generally more shielded than in N-1 isomers. nih.gov These differences arise from the anisotropic effects of the pyrazole (B372694) ring and the electronic influence of the substituent's position.

Proton Typical Chemical Shift Trend in N-1 Isomer Typical Chemical Shift Trend in N-2 Isomer Rationale
H-3 More deshielded (higher ppm)More shielded (lower ppm)Shielding effect in the N-2 isomer. nih.gov
H-7 More shielded (lower ppm)More deshielded (higher ppm)Deshielding effect from the N-1 lone pair in the N-2 isomer. nih.gov

This table provides generalized trends for differentiating indazole isomers based on proton NMR spectroscopy.

While one-dimensional (1D) NMR spectra are fundamental, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across two axes, revealing correlations between different nuclei. researchgate.netopenpubglobal.com These methods are indispensable for the complete and unambiguous assignment of all proton and carbon signals in molecules like 3-Amino-5-chloro-1-methylindazole. nih.govresearchgate.net

The primary 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.edu It is used to map out the proton connectivity within the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹JCH coupling). youtube.com It is highly effective for assigning the carbon signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.edu It is particularly crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. youtube.com

2D NMR Technique Type of Correlation Detected Primary Application in Structural Elucidation
COSY ¹H – ¹H coupling (through-bond)Identifies neighboring protons (H-C-C-H). sdsu.eduscribd.com
HSQC ¹H – ¹³C one-bond couplingAssigns carbons that are directly bonded to a proton. youtube.comnih.gov
HMBC ¹H – ¹³C multiple-bond coupling (2-4 bonds)Assigns quaternary carbons and links molecular fragments. sdsu.eduyoutube.com

This table summarizes the function of common 2D NMR techniques used in chemical structure determination.

While solution NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) gives information about the molecule's structure in its crystalline or amorphous solid form. jeol.comnih.gov The Cross-Polarization Magic-Angle Spinning (CPMAS) technique is commonly used to obtain high-resolution spectra of solids, which would otherwise show very broad signals. irispublishers.com

Solid-state NMR is particularly valuable for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. jeol.com Different polymorphs can have distinct physical properties, and ssNMR can readily differentiate them, as the chemical shifts are sensitive to the local crystalline environment. irispublishers.com For a chloro-substituted compound like this compound, ³⁵Cl ssNMR can also serve as a highly sensitive probe of the local environment, providing a unique spectral fingerprint for each solid form. fsu.edu

Studies on related indazole derivatives have utilized ¹³C CPMAS experiments to characterize their solid-state structures, confirming that the chemical shifts in the solid state can differ from those in solution and can be used to analyze the crystalline packing. nih.gov

Compound Carbon Solid-State ¹³C CPMAS Chemical Shift (δ/ppm)
(5-Nitro-1H-indazol-1-yl)methanolC3136.2
C3a123.0
C4121.2
C5143.1
C6119.3
C7111.4
C7a141.2
CH₂68.3
(6-Nitro-1H-indazol-1-yl)methanolC3136.1
C3a122.9
C4119.8
C5115.1
C6146.1
C7108.0
C7a141.7
CH₂68.6

This table presents experimental solid-state ¹³C NMR data for related nitro-substituted indazolyl-methanol derivatives, demonstrating the application of CPMAS NMR in characterizing indazole structures in the solid phase. nih.gov

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Architecture

While a crystal structure for this compound is not publicly available, data from closely related structures, such as 3-chloro-1-methyl-5-nitro-1H-indazole and N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, provide excellent models for its expected geometry. researchgate.netresearchgate.net

These studies show that the indazole ring system is essentially planar. researchgate.net The substituents, such as the methyl group on N-1 and the chlorine atom on C-3, lie within this plane. The analysis of bond lengths and angles within the fused ring system confirms the aromatic character of the molecule. In the sulfonamide derivative, the benzene (B151609) ring is significantly twisted out of the plane of the indazole system, with a dihedral angle of 89.05 (7)°. researchgate.net

Compound 3-chloro-1-methyl-5-nitro-1H-indazole researchgate.netN-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide researchgate.net
Formula C₈H₆ClN₃O₂C₁₅H₁₄ClN₃O₃S
Crystal System MonoclinicTriclinic
Space Group P2₁/nP1
a (Å) 3.8273 (2)8.2023 (1)
b (Å) 14.678 (6)10.6312 (2)
c (Å) 15.549 (6)10.8957 (2)
α (˚) 90117.523 (1)
β (˚) 96.130 (9)93.095 (1)
γ (˚) 90103.166 (1)
V (ų) 868.5 (6)806.36 (2)
Z 42

This table presents the crystallographic data for two indazole derivatives structurally related to the title compound, illustrating the type of precise geometric information obtained from X-ray diffraction.

Beyond individual molecular geometry, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice, a study known as supramolecular architecture. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. bohrium.commdpi.com

In the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules form inversion dimers through pairs of N—H···O hydrogen bonds, creating a distinct R²₂(8) ring motif. researchgate.net These dimers are further connected into chains by weaker C—H···O interactions. researchgate.net In the case of 3-chloro-1-methyl-5-nitro-1H-indazole, no classical hydrogen bonds are observed. Instead, the crystal packing is stabilized by a close contact between a nitro-oxygen atom and a chlorine atom of a neighboring molecule, an interaction shorter than the sum of their van der Waals radii, which helps to form dimeric units. researchgate.net The presence of the amino group in this compound would be expected to introduce strong N-H···N or N-H···Cl hydrogen bonding, leading to different and potentially more complex packing motifs compared to its nitro analogue.

Compound Interaction Type Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (˚) Symmetry
N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide researchgate.netN-H···ON3-H3N···O20.862.112.949 (2)164-x, -y+1, -z+1
C-H···OC11-H11···O30.932.503.391 (3)161x, y, z

This table details the hydrogen bonding geometry for a related indazole derivative, showing how X-ray crystallography quantifies the intermolecular interactions that define the crystal structure.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron impact (EI) mass spectrometry provides critical information for structural confirmation through the analysis of its fragmentation pattern. The molecular ion peak and the subsequent fragment ions reveal the step-by-step breakdown of the molecule, offering a virtual roadmap of its constituent parts.

While specific experimental mass spectra for this compound are not widely published, the fragmentation pathways can be predicted based on the known behavior of related heterocyclic compounds, such as aminobenzimidazoles and other substituted indazoles. journalijdr.comresearchgate.netnih.gov The molecular ion ([M]⁺) would be expected, and its m/z value would correspond to the molecular weight of the compound.

Key fragmentation processes for similar aromatic and heterocyclic amines often involve the loss of small, stable neutral molecules or radicals. libretexts.org For this compound, likely initial fragmentation steps could include the loss of a methyl radical (•CH₃) from the N1 position, or the elimination of hydrogen cyanide (HCN) or cyano radical (•CN) from the pyrazole ring. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak. journalijdr.com

A plausible fragmentation pathway could initiate with the loss of a methyl group, followed by the expulsion of HCN, a common fragmentation for nitrogen-containing heterocycles. journalijdr.com The stability of the resulting fragment ions plays a crucial role in determining the observed peaks in the mass spectrum. libretexts.org

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Predicted Fragment Proposed Structure Significance
[M]⁺C₈H₈ClN₃⁺Molecular Ion
[M-CH₃]⁺C₇H₅ClN₃⁺Loss of the N1-methyl group
[M-HCN]⁺C₇H₇ClN₂⁺Loss of hydrogen cyanide from the indazole ring
[M-Cl]⁺C₈H₈N₃⁺Loss of the chlorine atom

Note: The m/z values would need to be calculated based on the exact masses of the elements. This table represents a theoretical prediction based on the fragmentation of analogous structures.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding Detection

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify the functional groups present in a molecule and gain insights into its bonding environment, including the presence of hydrogen bonding.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its various functional groups. The amino (-NH₂) group is typically identified by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position of these bands can indicate the extent of hydrogen bonding. nih.gov Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. mdpi.com

The C=C and C=N stretching vibrations of the indazole ring system would likely produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.netnih.gov The C-Cl stretching vibration typically appears in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

The presence of intermolecular or intramolecular hydrogen bonding, particularly involving the amino group, would be detectable through shifts in the N-H stretching frequencies to lower wavenumbers and potential broadening of the absorption bands. nih.gov

Table 2: Predicted Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
N-H StretchingAmino (-NH₂)3300 - 3500
Aromatic C-H StretchingAr-H3000 - 3100
Aliphatic C-H StretchingMethyl (-CH₃)2850 - 2960
C=C and C=N StretchingIndazole Ring1400 - 1650
N-H BendingAmino (-NH₂)1550 - 1650
C-H BendingMethyl (-CH₃)1375 - 1450
C-N StretchingAryl-N1250 - 1350
C-Cl StretchingAryl-Cl600 - 800

Note: This table provides a generalized prediction. Actual experimental values may vary based on the specific molecular environment and intermolecular interactions.

Supramolecular Chemistry and Crystal Engineering of 3 Amino 5 Chloro 1 Methylindazole Analogues

Self-Assembly Principles and Hierarchical Organization of Indazole Scaffolds

The self-assembly of indazole scaffolds is a process guided by the formation of multiple, specific non-covalent interactions. rsc.orgsemanticscholar.org The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, possesses both hydrogen bond donors (N-H group) and acceptors (pyrazole nitrogen), as well as an extended π-system, making it an ideal building block for constructing complex supramolecular architectures. nih.govnih.govnih.govderpharmachemica.com The principle of hierarchical organization is evident as individual molecules first assemble into simple motifs like dimers or chains, which then interact further to form more complex three-dimensional networks. nih.gov

The thermodynamic stability of the 1H-indazole tautomer over the 2H-form generally dictates its predominance in these assemblies. nih.govnih.govnih.gov The process is a balance between strong, directional interactions like hydrogen bonds and weaker, less directional forces such as van der Waals and π-π stacking interactions. semanticscholar.orgmdpi.com This intricate balance allows for the tuning of the final supramolecular structure by modifying the chemical nature of the indazole core. semanticscholar.org The design of building blocks with specific functionalities is a key strategy in creating supramolecular organic frameworks with desired architectures and properties. semanticscholar.org

Role of Directed Hydrogen Bonding in the Formation of Supramolecular Structures

Hydrogen bonding is a primary driving force in the self-assembly of indazole-containing molecules, prized for its directionality, specificity, and strength. rsc.orgmdpi.com The most common hydrogen bond motif in NH-indazoles is the N−H···N interaction, which connects the pyrazole rings of two neighboring molecules. semanticscholar.orgresearchgate.net This interaction is fundamental to the formation of predictable supramolecular synthons, which are reliable patterns of association in crystal engineering. researchgate.net

These directed interactions lead to the creation of various architectures. For instance, the formation of discrete dimers is a common outcome, while in other cases, the same N−H···N bond can propagate to form extended one-dimensional chains known as catemers. rsc.org The presence of other functional groups, such as amino or carbonyl groups, introduces additional possibilities for hydrogen bonding, including N-H···O or C-H···O interactions, further stabilizing the crystal lattice and adding complexity to the resulting network. researchgate.netresearchgate.net The interplay between these different types of hydrogen bonds is crucial in determining the final solid-state structure. rsc.org

Hydrogen Bond TypeDonorAcceptorTypical Motif FormedReference
N−H···NPyrazole N-HPyrazole NDimer, Catemer researchgate.netrsc.org
N−H···OAmino N-HCarbonyl OLayered Structures researchgate.netresearchgate.net
C−H···OAromatic C-HCarbonyl/Sulfonyl OChains, Layers researchgate.netresearchgate.net
C−H···NAromatic C-HPyrazole N3D Architectures researchgate.net

Aromatic Interactions (π-Stacking) and Other Non-Covalent Forces in Indazole Assemblies

Beyond hydrogen bonding, aromatic interactions, particularly π-π stacking, play a significant role in the organization of indazole assemblies. semanticscholar.orgnih.gov These interactions occur between the electron-rich aromatic rings of the indazole scaffolds. The geometry of these interactions can vary, from parallel face-to-face stacking to more common slipped-stack or T-shaped arrangements, with typical distances between the ring centroids around 3.4 to 3.7 Å. nih.govresearchgate.net The strength and nature of these interactions are influenced by the electronic properties of substituents on the rings; electron-withdrawing groups can enhance the association compared to electron-donating groups. illinois.edu

C-H···π interactions: Where a C-H bond acts as a weak donor to the π-system of an adjacent indazole ring. nih.govresearchgate.net

Halogen bonding: In chloro-substituted analogues, interactions involving the chlorine atom can influence the packing arrangement. nih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these varied intermolecular contacts, revealing the percentage contribution of each type of interaction to the total crystal packing. researchgate.netnih.gov For example, H···H, H···O, and H···C contacts often account for a large portion of the surface interactions. researchgate.net

Formation of Discrete Dimers, Extended Catemers, and Helical Arrangements in Indazole Crystals

The interplay of the non-covalent forces described above gives rise to several distinct and recurring supramolecular motifs in indazole crystals.

Discrete Dimers: A very common arrangement involves two indazole molecules linking through a pair of N-H···N hydrogen bonds to form a centrosymmetric dimer. rsc.orgresearchgate.net This robust R²₂(8) graph set motif is a highly stable and predictable supramolecular synthon. researchgate.net These dimeric units can then pack into larger structures through weaker forces like π-stacking. researchgate.net

Extended Catemers: In contrast to discrete dimers, some indazole derivatives arrange into infinite one-dimensional chains, or catemers. rsc.orgresearchgate.net In this motif, each molecule donates one hydrogen bond and accepts another from successive neighbors, propagating the structure along a crystal axis. The choice between forming a dimer or a catemer can be very sensitive to subtle changes in the molecular structure. researchgate.net

Helical Arrangements: A fascinating and less common motif is the formation of helical catemers. Certain substituted indazoles have been observed to crystallize in chiral space groups, where the molecules are arranged in helices held together by hydrogen bonds, with a three-fold screw axis. rsc.org This demonstrates how simple molecular precursors can be programmed to assemble into complex and chiral superstructures.

Supramolecular MotifDescriptionPrimary Driving InteractionExample Compound(s)Reference
Dimer Two molecules form a discrete, often centrosymmetric, pair.N-H···N hydrogen bonds3-methyl-1H-indazole rsc.org
Catemer Molecules form an extended 1D polymer-like chain.N-H···N hydrogen bondsFormic Acid, Tetrolic Acid researchgate.net
Helical Catemer Molecules form a 1D chain that winds into a helix.N-H···N hydrogen bonds3-trifluoromethyl-1H-indazole rsc.org

Influence of Substituents on Supramolecular Architectures and Crystalline Polymorphism

The substituents attached to the indazole scaffold have a profound influence on the resulting supramolecular architecture. mdpi.com Small changes to the size, shape, or electronic nature of a substituent can favor one type of non-covalent interaction over another, completely altering the crystal packing. rsc.orgnih.gov

A classic example is the comparison between 3-methyl-1H-indazole and 3-trifluoromethyl-1H-indazole. The simple methyl-substituted compound forms predictable hydrogen-bonded dimers. rsc.org However, replacing the methyl group with a trifluoromethyl group disrupts this arrangement, leading to the formation of helical catemers instead. rsc.org This illustrates how subtle electronic and steric changes can be used to engineer entirely different crystal structures.

The position of a substituent is also critical. For example, the placement of a fluorine atom on a phenyl ring can guide molecular association through weak C-H···F hydrogen bonds, altering the packing and thermal stability of the resulting crystals. nih.gov This sensitivity to substitution means that a single compound can sometimes crystallize in multiple different forms, a phenomenon known as crystalline polymorphism. Each polymorph will have a unique set of non-covalent interactions and, consequently, different physical properties.

Coordination Chemistry of Indazole Ligands in Metal Complexes (Excluding Therapeutic Applications)

Indazole derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions through the nitrogen atoms of the pyrazole ring. nih.govindexcopernicus.com The lone pair of electrons on the sp²-hybridized nitrogen atom (at position 2) is a primary coordination site. capes.gov.br Upon N-alkylation, as in 3-amino-5-chloro-1-methylindazole, the N2 atom remains the key binding site for metal centers.

The coordination of indazole ligands can lead to the formation of metal complexes with various geometries, including square planar, octahedral, and trigonal bipyramidal structures, depending on the metal ion and the stoichiometry of the reaction. nih.gov The design of specific indazole-based ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complex. For instance, an indazole phosphine (B1218219) ligand scaffold has been designed where methylation of the indazole ring introduces a positive charge, which in turn modulates the catalytic activity of a coordinated gold(I) center. nih.gov

Upon coordination, the properties of the ligand itself can be altered. The delocalization of π-electrons over the chelate ring can be enhanced, and the polarity of the metal cation is reduced. nih.gov The study of these coordination compounds focuses on understanding the fundamental aspects of ligand exchange, redox properties, and the resulting molecular geometries, which are often not accessible with purely organic molecules. nih.gov

Chemical Biology Applications of 3 Amino 5 Chloro 1 Methylindazole As a Molecular Probe

Investigation of Molecular Recognition and Specific Receptor/Enzyme Binding Mechanisms

The utility of 3-aminoindazole derivatives as molecular probes stems from their capacity to engage with high affinity and specificity to the active sites of various protein targets, particularly protein kinases. This interaction allows for a detailed investigation of molecular recognition events at a fundamental level.

Characterization of Molecular Engagement with Protein Targets (e.g., Kinases, Receptors) at a Fundamental Level

The 3-aminoindazole core serves as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. semanticscholar.orgnih.gov This foundational interaction anchors the molecule, allowing for the exploration of surrounding sub-pockets through modifications at other positions of the indazole ring.

Studies on related 3-amino-1H-indazole derivatives have provided significant insights into their binding mechanisms. For instance, a series of 3-amino-1H-indazol-4-yl-ethynyl benzamide (B126) derivatives have been shown to be potent pan-BCR-ABL inhibitors, including against the challenging T315I gatekeeper mutant. semanticscholar.orgnih.gov Molecular docking studies revealed that the 3-amino group and the indazole N1-H form crucial hydrogen bonds with the hinge region residues Glu316 and Met318 of the ABL kinase domain. semanticscholar.org These interactions are fundamental to the high-affinity binding and inhibitory activity of these compounds.

Furthermore, the 5-aminoindazole (B92378) scaffold has been developed into a set of general kinase affinity reagents. These probes, when immobilized on a solid support, can selectively enrich protein kinases from complex cell lysates, demonstrating the broad utility of the aminoindazole core in targeting the kinome. nih.govnih.gov This approach is invaluable for kinase profiling and identifying novel kinase targets.

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Probe Design

The modular nature of the 3-aminoindazole scaffold lends itself to systematic Structure-Activity Relationship (SAR) studies, which are crucial for the rational design of potent and selective molecular probes. By modifying the substituents on the indazole ring and appended moieties, researchers can fine-tune the binding affinity and selectivity of these probes for specific protein targets.

In the development of 3-amino-1H-indazol-6-yl-benzamides as inhibitors of FLT3, PDGFRα, and Kit kinases, SAR studies revealed the critical importance of specific structural features. nih.gov For example, replacement of a substituted aniline (B41778) "tail" region with simple alkyl amides resulted in a dramatic loss of activity, indicating a key interaction of this moiety with the target kinase. nih.gov These studies underscore how systematic chemical modifications can transform a general kinase-binding scaffold into a highly potent and selective probe for a specific subset of kinases.

A study on 3-aminoindazole analogues as inhibitors of the receptor tyrosine kinase KDR (VEGFR-2) highlighted the importance of substituents on the indazole ring for activity. nih.gov Topological models were developed to predict the inhibitory activity based on the chemical structure, demonstrating the power of computational approaches in guiding SAR studies.

The following table summarizes the inhibitory activities of selected 3-aminoindazole derivatives against various kinases, illustrating the impact of structural modifications on potency.

Compound/ScaffoldTarget Kinase(s)IC50/EC50 (nM)Reference
3-amino-1H-indazol-6-yl-benzamide derivative (Cmpd 4) FLT3, c-Kit, PDGFRα-T674MSingle-digit nM (EC50) nih.gov
3-amino-1H-indazol-6-yl-benzamide derivative (Cmpd 11) FLT3, c-Kit, PDGFRα-T674MSingle-digit nM (EC50) nih.gov
AKE-72 (3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide) BCR-ABL (wild-type)< 0.5 nih.gov
AKE-72 BCR-ABL (T315I mutant)9 nih.gov
Indazole-pyrimidine derivative (Cmpd 13g) VEGFR-257.9 nih.gov
Indazole-pyrimidine derivative (Cmpd 13i) VEGFR-234.5 nih.gov
1H-indazol-3-amine derivative (Cmpd 27a) FGFR1< 4.1 nih.gov
1H-indazol-3-amine derivative (Cmpd 27a) FGFR22.0 nih.gov
W24 (a 3-amino-1H-indazole derivative) HT-29 (cell line)0.43 µM nih.gov
W24 MCF-7 (cell line)3.88 µM nih.gov

Indazole Derivatives as Tools for Biochemical Pathway Elucidation (Non-Clinical Context)

Molecular probes based on the 3-aminoindazole scaffold are powerful tools for dissecting complex biochemical signaling pathways in a non-clinical research setting. By selectively inhibiting specific kinases, these compounds allow researchers to probe the downstream consequences of blocking a particular signaling node.

A notable example is the use of 3-amino-1H-indazole derivatives to investigate the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov A specific derivative, W24, was shown to inhibit the proliferation of various cancer cell lines. nih.gov Further mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis by modulating the levels of key regulatory proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Moreover, W24 was found to inhibit cell migration and invasion by downregulating proteins involved in the epithelial-mesenchymal transition (EMT). nih.gov These findings demonstrate how a specific indazole-based inhibitor can be used to link the inhibition of a signaling pathway to distinct cellular phenotypes.

The use of kinase inhibitors, including those based on the indazole scaffold, in combination with phosphoproteomics has become a powerful strategy for identifying kinase-substrate relationships and mapping signaling networks. nih.gov By treating cells with a selective inhibitor and analyzing the resulting changes in protein phosphorylation, researchers can identify direct and indirect substrates of the targeted kinase, thereby elucidating its role in various cellular processes.

Chemoinformatic and Cheminformatic Approaches in Indazole Scaffold Research

Chemoinformatic and cheminformatic approaches play a crucial role in the discovery and optimization of indazole-based molecular probes. These computational methods enable the analysis of large chemical datasets, the prediction of biological activity, and the rational design of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to series of indazole derivatives to identify the key molecular descriptors that correlate with their biological activity. nih.gov For instance, in a study of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, QSAR models were developed that could predict the antiproliferative activity of the compounds based on descriptors related to their 3D structure. nih.govnih.govtandfonline.com

Molecular docking is another powerful chemoinformatic tool used to predict the binding mode of indazole derivatives within the active site of their target proteins. biotech-asia.org These computational models provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. This information is instrumental in guiding the design of new analogs with improved properties. For example, docking studies of 3-aminoindazole derivatives in the ATP-binding pocket of ABL kinase have been crucial for understanding their mechanism of action and for designing inhibitors that can overcome drug resistance. semanticscholar.org

The integration of chemoinformatic analyses with experimental screening and synthesis allows for a more efficient exploration of the chemical space around the indazole scaffold, accelerating the development of novel and highly specific molecular probes for chemical biology research.

Advanced Materials Science Applications Derived from Indazole Structures

Integration of Indazole Scaffolds into Functional Materials

The indazole ring system is a privileged scaffold in materials science due to its rigid structure, tunable electronic properties, and capacity for multidentate coordination. nih.gov These characteristics allow for its integration into a diverse array of functional materials. The ability to introduce various functional groups onto the indazole core enables precise control over the final material's properties, such as luminescence, catalytic activity, and surface interactions. nih.govscilit.com This versatility has led to the development of indazole-based materials including coordination polymers with unique catalytic and photoluminescent properties, components for organic electronic devices, and highly efficient corrosion inhibitors, which will be explored in the subsequent sections. The adaptability of the indazole scaffold makes it a subject of ongoing research for creating novel materials with tailored functionalities. nih.gov

Ligand Design for Catalysis and Coordination Polymers

The nitrogen atoms within the indazole ring serve as excellent coordination sites for metal ions, making indazole derivatives highly effective ligands in coordination chemistry. This has led to the design and synthesis of numerous coordination polymers (CPs) and metal-organic frameworks (MOFs) with significant potential in catalysis and materials science.

The rational design of ligands is crucial for achieving desired properties in CPs. For instance, a zirconium (IV) coordination polymer (Zr-IDA), derived from 1-(carboxymethyl)-1H-indazole-5-carboxylic acid, has been shown to be a highly active, selective, and stable catalyst. researchgate.net This material, featuring quasi-spherical crystalline particles, effectively catalyzes reactions such as the oxidative coupling of benzyl (B1604629) cyanides and the dehydrogenation cyclization of o-phenylenediamines. researchgate.net

Similarly, coordination polymers based on 1H-indazole-6-carboxylic acid and group 12 metals like Zinc (Zn) and Cadmium (Cd) have been synthesized. mdpi.com These materials exhibit interesting structural properties and photoluminescence, with their emission characteristics being driven by ligand-centered transitions. mdpi.com Studies on the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with metals like Copper (Cu), Cobalt (Co), and Silver (Ag) have also yielded a variety of complexes with different geometries depending on the specific metal and counter-ions used. tandfonline.com The strategic use of mixed-ligand systems, such as combining 1H-benzimidazole-5,6-dicarboxylic acid with 3-amino-1,2,4-triazole, further expands the structural diversity and potential applications of these materials in fields like molecular catalysis. nih.gov

Table 1: Examples of Indazole-Based Coordination Polymers and Their Applications

LigandMetal Ion(s)Resulting MaterialKey Findings & Applications
1-(carboxymethyl)-1H-indazole-5-carboxylic acidZirconium (IV)Zr-IDA (Coordination Polymer)Active, selective, and stable catalyst for oxidative coupling and dehydrogenation cyclization reactions. researchgate.net
1H-indazole-6-carboxylic acidZinc (II), Cadmium (II)[Zn(L)(H₂O)]ₙ, [Cd₂(HL)₄]ₙDouble-chain (Zn) and 3D (Cd) structures with photoluminescent properties driven by the ligand. mdpi.com
4,5,6,7-tetrahydro-1H-indazoleCopper (II), Cobalt (II), Silver (I)Various complexes (e.g., trans-[CuCl₂(H-Ind)₄])Formation of different geometries (e.g., square planar, tetrahedral) depending on the metal and anions. tandfonline.com
1H-benzimidazole-5,6-dicarboxylic acid & 3-amino-1,2,4-triazoleCobalt (II)[Co(L₁)(L₂)]ₙA mixed-ligand coordination polymer with potential as a molecular catalyst or electrocatalyst precursor. nih.gov

Potential Applications in Organic Electronics (e.g., Organic Light-Emitting Diodes)

While direct applications of 3-Amino-5-chloro-1-methylindazole in organic electronics are not widely reported, the closely related imidazole (B134444) and indazole scaffolds are prominent in the design of materials for Organic Light-Emitting Diodes (OLEDs). Their strong electron-withdrawing nature makes them suitable for use as fluorescent emitters, host materials, and electron-transporting materials. researchgate.netresearchgate.net

Derivatives combining carbazole (B46965) (a good hole-transporter) with imidazole have been synthesized to create bipolar molecules for highly efficient deep-blue OLEDs. mdpi.comnih.gov By tuning the molecular structure—for instance, by using a twisted biphenyl (B1667301) bridge or a phenanthroimidazole acceptor—researchers can control the intramolecular charge transfer (ICT) process to achieve deep-blue emission with high quantum efficiency. nih.gov One such non-doped device using a carbazole-π-imidazole derivative achieved a maximum external quantum efficiency (EQE) of 4.43% with CIE coordinates of (0.159, 0.080), which is ideal for display applications. nih.gov

Furthermore, iridium(III) complexes incorporating ligands with indolo[3,2,1-jk]carbazole (B1256015) units have been developed as phosphorescent emitters. These materials exhibit high photoluminescence quantum yields and have been used to create efficient OLEDs with narrow emission bandwidths. rsc.org The success of these related heterocyclic systems suggests that appropriately functionalized indazole derivatives, including chlorinated and methylated variants, hold significant potential for the development of new, high-performance materials for organic electronics.

Table 2: Performance of OLEDs with Indazole-Related Heterocyclic Compounds

Emitter / Host Material ClassApplicationKey Performance Metrics
Derivatives of Carbazole and Diphenyl ImidazoleFluorescent Emitter (Deep-Blue OLED)Max. EQE: 1.1%; CIE: (0.16, 0.08). mdpi.com
Carbazole-π-Imidazole DerivativesFluorescent Emitter (Non-doped Deep-Blue OLED)Max. EQE: 4.43%; Max. Luminance: 11,364 cd/m². nih.gov
Iridium(III) complexes with Indolo[3,2,1-jk]carbazole ligandsPhosphorescent EmitterHigh photoluminescence quantum yields (up to 90%) and good device performance. rsc.org
Phenanthroimidazole (PI) and Benzimidazole (BI) DerivativesGeneral Emitters, Hosts, Electron-Transport MaterialsWidely used due to strong electron-withdrawing properties and good thermal stability. researchgate.netresearchgate.net

Indazole Derivatives as Corrosion Inhibitors: Mechanistic Insights and Surface Interaction Studies

Indazole derivatives have emerged as a highly effective class of corrosion inhibitors for various metals and alloys in aggressive environments. Their efficacy stems from the unique molecular structure containing nitrogen heteroatoms with lone-pair electrons and aromatic rings with π-electrons, which facilitate strong adsorption onto metal surfaces.

Mechanistic Insights The primary mechanism of corrosion inhibition by indazole derivatives involves the adsorption of the molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govacs.org This adsorption process is a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption), which involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal atoms. nih.govacs.org

Numerous studies have shown that the adsorption of indazole inhibitors on metal surfaces, such as steel and copper, conforms to the Langmuir adsorption isotherm. nih.govresearchgate.netnih.govresearchgate.net This model implies the formation of a monolayer of the inhibitor on the metal. Electrochemical studies, including potentiodynamic polarization (PDP), consistently reveal that indazole derivatives act as mixed-type inhibitors. researchgate.netresearchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (e.g., hydrogen evolution) by blocking the active sites on the metal surface. nih.gov

Surface Interaction Studies The interaction between indazole inhibitors and metal surfaces has been extensively investigated using both experimental and theoretical methods.

Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) provide direct evidence of the formation of a protective film. SEM images show a smoother surface morphology on inhibited metal compared to the pitted surface of uninhibited metal. nih.govacs.orgresearchgate.net

Electrochemical Analysis: Electrochemical Impedance Spectroscopy (EIS) is used to study the inhibitor-metal interface. In the presence of indazole inhibitors, there is a significant increase in charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl), indicating the formation of a protective barrier that hinders the corrosion process. researchgate.netresearchgate.net

Theoretical Calculations: Quantum chemical calculations using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide molecular-level insights. researchgate.netresearchgate.netdergipark.org.tr These studies help correlate the molecular structure of the inhibitor with its efficiency. Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electron-donating and accepting capabilities of the molecule. dergipark.org.tr MD simulations have shown that indazole molecules tend to adsorb in a parallel orientation to the metal surface, maximizing surface coverage and forming a stable, protective layer. nih.govresearchgate.net

The high inhibition efficiencies, often exceeding 95%, demonstrate the significant potential of the indazole scaffold in the field of corrosion science. researchgate.net

Table 3: Research Findings on Indazole Derivatives as Corrosion Inhibitors

Indazole DerivativeMetalCorrosive MediumMax. Inhibition Efficiency (%)Key Findings
2-methyl-6-nitro-2H-indazoleC38 Steel1 M HCl96.49% at 1 mMMixed-type inhibitor; adsorption obeys Langmuir isotherm. researchgate.net
5-Methoxy-indazole (MIA)CopperH₂SO₄91.04%Forms a protective film; adsorption is a mix of chemical and physical, following Langmuir model. nih.govacs.org
5-aminoindazole (B92378) (AIA)Copper3.0% NaCl solution>90% (unspecified conc.)High-efficiency inhibitor; adsorption confirmed by FESEM and follows Langmuir isotherm. nih.gov
5-chloro-1H-indazole (5-CIA)CopperSulfuric AcidNot specifiedInvestigated via experimental and theoretical methods to understand antiseptic ability. researchgate.net

Future Directions and Emerging Research Avenues for 3 Amino 5 Chloro 1 Methylindazole

Exploration of Unconventional and Sustainable Synthetic Pathways for Indazole Derivatives

The synthesis of indazole derivatives has traditionally relied on established methods, but the field is shifting towards more efficient and environmentally benign strategies. benthamscience.com Future research will likely focus on minimizing waste, reducing step counts, and avoiding the use of noble metal catalysts where possible. researchgate.net

Key emerging pathways include:

Transition-Metal-Catalyzed C-H Activation: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds on the indazole core. researchgate.net It offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials, thus streamlining the synthesis of complex derivatives. researchgate.net

Photoredox Catalysis: Harnessing the energy of visible light, photoredox catalysis enables unique chemical transformations under mild conditions. dntb.gov.ua This approach is particularly promising for the direct amidation and other functionalizations of the indazole ring, potentially leading to novel derivatives that are difficult to access through conventional means. acs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. Implementing flow processes for the synthesis of 3-amino-5-chloro-1-methylindazole could lead to more efficient, reproducible, and sustainable manufacturing.

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, maximizing efficiency and minimizing waste. benthamscience.com Designing novel multicomponent reactions for the construction of functionalized indazoles is a growing area of interest. benthamscience.com

Synthetic ApproachCore PrincipleKey AdvantageRelevance to Indazole Synthesis
C-H ActivationDirect functionalization of C-H bondsHigh atom economy, reduced synthetic stepsCreates complex derivatives from simple precursors.
Photoredox CatalysisUse of visible light to drive reactionsMild conditions, unique reactivityEnables novel functionalizations like direct amidation. acs.org
Flow ChemistryReactions in a continuous streamImproved safety, scalability, and controlFacilitates efficient and sustainable production.
Multicomponent ReactionsCombining 3+ reactants in one potHigh efficiency, molecular diversityRapidly builds libraries of diverse indazole compounds. benthamscience.com

Development of Advanced Computational Models for Predicting Complex Molecular Behavior and Interactions

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For indazole derivatives, future efforts will focus on creating more predictive and accurate in silico models.

Advanced computational approaches will be crucial for:

Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) calculations are used to understand the electronic structure and physicochemical properties of indazole derivatives. nih.gov Future models will offer greater accuracy in predicting reactivity, conformational energies, and spectroscopic properties, guiding synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. researchgate.netscispace.com These simulations are essential for understanding how indazole derivatives interact with biological targets, such as enzymes, and for predicting the stability of these interactions. researchgate.netscispace.com

Predictive ADMET Modeling: A major hurdle in drug development is poor pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Advanced machine learning and computational models are being developed to predict these properties with greater accuracy, allowing researchers to prioritize compounds with favorable profiles early in the discovery process. biotech-asia.org

Structure-Activity Relationship (SAR) and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies correlate molecular structures with biological activity. mdpi.com Future models will incorporate more sophisticated molecular descriptors to build more robust and predictive QSAR models, aiding in the rational design of potent and selective indazole-based compounds. mdpi.com

Design of Next-Generation Indazole-Based Chemical Probes for Fundamental Biological Research

The indazole scaffold is a valuable starting point for creating sophisticated chemical probes to investigate biological systems. researchgate.net These tools are essential for identifying drug targets and elucidating complex cellular pathways.

Emerging research avenues in this area include:

Fluorescent Probes: Attaching a fluorophore to the indazole core allows for the real-time visualization of molecular interactions within living cells. researchgate.net Future work will focus on developing probes with improved photophysical properties, such as longer emission wavelengths for deeper tissue imaging and responsiveness to specific biological analytes or events. acs.org

Photoaffinity Probes: These probes are designed to form a covalent bond with their biological target upon exposure to UV light. This technique is invaluable for target identification and validation. Incorporating a photoreactive group onto the this compound scaffold could yield powerful tools for discovering its cellular binding partners.

Bifunctional Probes and Degraders: A more advanced strategy involves creating bifunctional molecules. For example, a molecule could be designed to bind to a target protein with one end and recruit an E3 ubiquitin ligase with the other, leading to the target's degradation (a technology known as PROTACs). The indazole scaffold is well-suited for inclusion in such multi-component molecular systems.

Integration of Indazole Chemistry into Novel Interdisciplinary Research Fields (e.g., Optoelectronics, Advanced Catalysis)

The unique electronic properties of the indazole ring system make it an attractive candidate for applications beyond medicinal chemistry. researchgate.net Exploring its potential in materials science and catalysis represents a significant frontier.

Optoelectronics: Pi-conjugated N-heterocycles are increasingly studied for their use in organic electronic devices. societechimiquedefrance.fr Indazole derivatives, particularly those with extended conjugation, could be engineered as components in Organic Light-Emitting Diodes (OLEDs) or as non-fullerene acceptors in organic solar cells. societechimiquedefrance.fr Their tunable electronic properties are highly appealing for these applications. societechimiquedefrance.fr

Advanced Catalysis: The nitrogen atoms in the indazole ring can act as ligands, coordinating to transition metals to form catalysts. By modifying the substituents on the indazole core, it is possible to fine-tune the steric and electronic properties of the resulting metal complex. This could lead to the development of novel, highly selective catalysts for a wide range of organic transformations.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Amino-5-chloro-1-methylindazole to improve yield and purity?

  • Methodological Answer : Optimizing synthesis involves selecting appropriate solvents, reaction time, and purification techniques. For example, refluxing precursors in polar aprotic solvents like DMSO under controlled temperature (e.g., 18 hours at 100°C) followed by reduced-pressure distillation and crystallization (water-ethanol mixture) can yield ~65% purity . Stirring duration (e.g., 12 hours post-reflux) and filtration protocols also impact purity. Monitoring reaction progress via TLC and using catalysts (e.g., ammonium acetate in ethanol) can enhance efficiency .

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Determine unit cell parameters (e.g., monoclinic system with space group P21/n, a = 9.4403 Å, b = 3.7390 Å, c = 19.737 Å, β = 101.67°) to validate molecular packing and bond angles .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., NH2_2 at C3, Cl at C5, and CH3_3 at N1). IR spectroscopy identifies functional groups (e.g., N-H stretching at ~3400 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Experimental validation : Compare computational (DFT) reaction pathways with empirical kinetic studies. For instance, if simulations predict Cl substitution at C5 is favored but experiments show steric hindrance from the methyl group at N1, adjust models to account for steric parameters .
  • Isotopic labeling : Use 15^{15}N-labeled amines to trace substitution pathways and validate intermediate formation .

Q. How does the substitution pattern on the indazole ring influence biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Cl with Br or CH3_3 with bulkier groups) and assay against target enzymes (e.g., cytochrome P450 isoforms). For example, 3-Chloro-4-methoxy-1-methylindazole showed enhanced inhibitory activity due to methoxy group hydrophobicity .
  • Crystallographic docking : Map the compound’s binding mode using X-ray structures of enzyme active sites to identify critical interactions (e.g., H-bonding with NH2_2 at C3) .

Q. How can researchers assess the stability of this compound under various experimental conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to stress conditions (pH 3–9, 40–60°C, UV light) and monitor degradation via HPLC. For example, indazole derivatives are prone to hydrolysis in acidic media, requiring storage at 4°C in inert atmospheres .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures to establish safe handling thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.